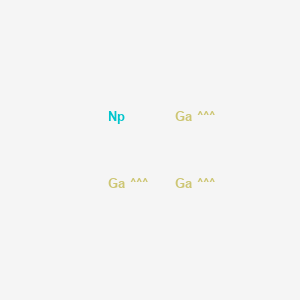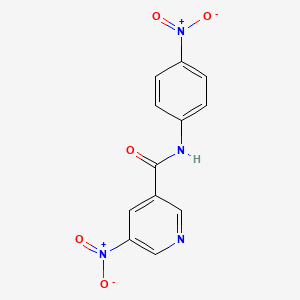
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide is a heterocyclic aromatic compound that contains both nitro and amide functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups on both the pyridine and phenyl rings makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by amide formation. One common method involves the nitration of pyridine with dinitrogen pentoxide in an organic solvent to form 3-nitropyridine . This intermediate can then be reacted with 4-nitroaniline under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, the nitration step can be performed in a continuous flow reactor, allowing for better control over reaction conditions and improved safety .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 5-amino-N-(4-aminophenyl)pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Wissenschaftliche Forschungsanwendungen
5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a valuable intermediate for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 5-Nitro-N-(4-nitrophenyl)pyridine-3-carboxamide.
4-Nitroaniline: Another precursor used in the synthesis of the compound.
2-Substituted-5-nitropyridines: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of nitro groups on both the pyridine and phenyl rings, which provides a high degree of reactivity and versatility for further chemical modifications.
Eigenschaften
CAS-Nummer |
60524-29-0 |
|---|---|
Molekularformel |
C12H8N4O5 |
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
5-nitro-N-(4-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c17-12(8-5-11(16(20)21)7-13-6-8)14-9-1-3-10(4-2-9)15(18)19/h1-7H,(H,14,17) |
InChI-Schlüssel |
DDQXQJBIWMLKIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


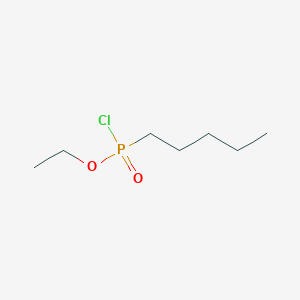
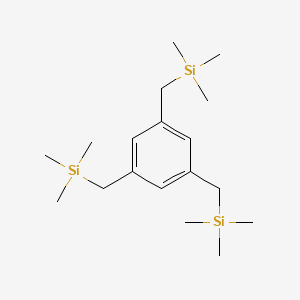
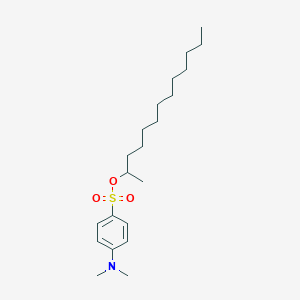
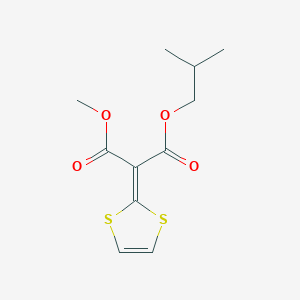
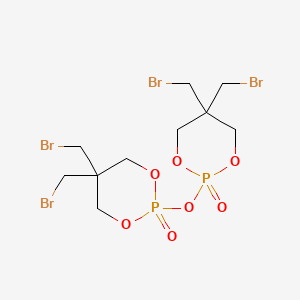
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
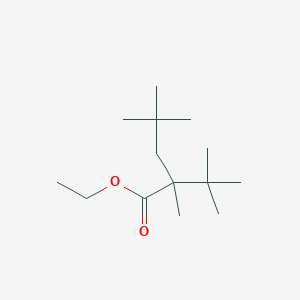
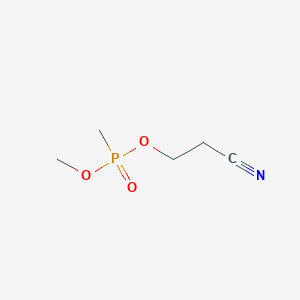
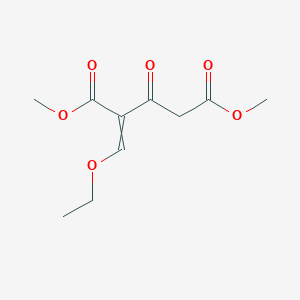
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)
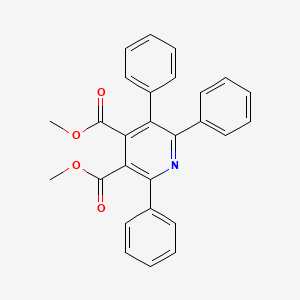
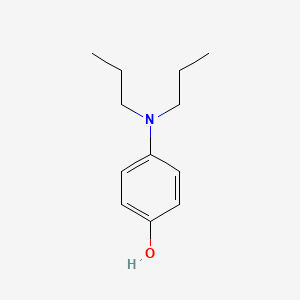
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
